1-Bromo-3-methyladamantane
Description
Historical Context of Adamantane (B196018) Chemistry and its Evolution in Modern Research
The journey of adamantane chemistry began well before its actual discovery. In 1924, H. Decker first proposed the theoretical existence of a diamond-like hydrocarbon with the formula C₁₀H₁₆, which he named "decaterpene". This theoretical compound was finally isolated from petroleum in 1933 by S. Landa, V. Machacek, and M. Mzourek. wikipedia.org They named it adamantane, derived from the Greek "adamantinos," meaning related to steel or diamond, due to its structural similarity to the diamond crystal lattice. wikipedia.org
The first laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941. wikipedia.orgnih.gov However, this multi-stage process was impractical, yielding only a very small amount of the compound. wikipedia.org A pivotal moment in adamantane chemistry occurred in 1957 when Paul von Ragué Schleyer discovered a much more efficient synthesis method involving a Lewis-acid catalyzed rearrangement. nih.govnih.gov This breakthrough made adamantane readily available for widespread research, sparking extensive investigation into its derivatives. nih.gov
The 1960s marked the emergence of adamantane's medicinal potential with the development of amantadine (B194251) (1-aminoadamantane) as an antiviral drug against Influenza A. nih.govnih.gov This discovery paved the way for the use of the adamantane scaffold in drug discovery, a field where it continues to be prominent today. nih.govnih.govpublish.csiro.au
Significance of Adamantane Scaffold in Bridged-Cage Hydrocarbon Chemistry
The adamantane molecule is the simplest diamondoid, a class of hydrocarbons with a structure resembling a fragment of the diamond lattice. wikipedia.orgwikidoc.org Its formula is C₁₀H₁₆, and its structure is a fusion of three cyclohexane (B81311) rings in the chair conformation. wikipedia.orgwiley.com This arrangement results in a highly symmetrical, rigid, and virtually strain-free molecule, making it the most stable isomer of C₁₀H₁₆. wikipedia.orgwikidoc.org
The significance of the adamantane scaffold in chemistry stems from several key properties:
Rigidity and Stability: The cage-like structure is exceptionally stable and provides a rigid framework, which is highly desirable in catalyst design and for creating precisely structured molecules. researchgate.netresearchgate.net
Three-Dimensionality: The unique 3D structure of adamantane allows for the precise spatial orientation of functional groups. publish.csiro.auresearchgate.net This is particularly valuable in medicinal chemistry for optimizing interactions with biological targets. publish.csiro.au
Lipophilicity: The hydrocarbon nature of the adamantane cage imparts significant lipophilicity (fat-solubility). nih.govnih.gov Incorporating this moiety into drug molecules can enhance their ability to cross biological membranes. nih.govwiley.com
These characteristics have made the adamantane scaffold a versatile building block in supramolecular chemistry, materials science, and particularly in medicinal chemistry, where it is often used to improve the pharmacological properties of active drugs. nih.govpublish.csiro.auchemicea.com
Overview of Halogenated Adamantanes and their Research Prominence
The adamantane hydrocarbon itself is relatively inert. To be used as a scaffold, it must first be functionalized. Halogenation, especially at the bridgehead (tertiary carbon) positions, is one of the most common and effective methods for activating the adamantane core for further chemical reactions. nih.govwiley.com Bromination using elemental bromine, for instance, is a highly selective reaction that efficiently produces 1-bromoadamantane (B121549). nih.govtandfonline.com
Halogenated adamantane derivatives are crucial intermediates in the synthesis of a wide array of more complex molecules. energetic-materials.org.cnresearchgate.net The halogen atom can be easily replaced by other functional groups through nucleophilic substitution reactions. cymitquimica.com This versatility makes halogenated adamantanes, such as 1-Bromo-3-methyladamantane , valuable starting materials in organic synthesis. google.com Specifically, this compound serves as a key intermediate in the preparation of Memantine (B1676192) derivatives, which are used in medications targeting neurodegenerative diseases. lookchem.comusbio.netmybiosource.com
Properties of this compound
The distinct physical and chemical properties of this compound are foundational to its use in chemical synthesis.
Chemical Identification and Formula
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 702-77-2 | lookchem.comusbio.netnih.govchemscene.com |
| Molecular Formula | C₁₁H₁₇Br | usbio.netnih.govchemscene.comchemsrc.com |
| Molecular Weight | 229.16 g/mol | lookchem.comusbio.netnih.govchemscene.com |
| Synonyms | 1-Bromo-3-methyl-tricyclo[3.3.1.13,7]decane, 1-Methyl-3-bromoadamantane | chemicea.comlookchem.comusbio.net |
Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless liquid or low melting solid | lookchem.comusbio.net |
| Boiling Point | 95-97 °C (at 4 Torr) | lookchem.com |
| Density | ~1.4 g/cm³ | lookchem.comchemsrc.com |
| Solubility | Soluble in chloroform; slightly soluble in ethyl acetate (B1210297) and methanol | lookchem.comusbio.net |
| Storage Temperature | 4°C or under -20°C (in freezer) | lookchem.comusbio.netchemscene.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-methyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYGTASSPYUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330447 | |
| Record name | 1-bromo-3-methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-77-2 | |
| Record name | 702-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-3-methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for 1 Bromo 3 Methyladamantane
Synthetic Pathways to 1-Bromo-3-methyladamantane
The primary route to this compound involves the direct bromination of 1-methyladamantane (B139842). This section details the methodologies, reaction conditions, and challenges associated with this transformation.
Bromination Methodologies of 1-Methyladamantane Precursors
The synthesis of this compound is most commonly achieved through the electrophilic substitution of 1-methyladamantane with elemental bromine. google.com This reaction takes advantage of the stability of the tertiary adamantyl carbocation formed at the bridgehead position.
A modified procedure based on established literature involves the slow, dropwise addition of freshly distilled bromine to 1-methyladamantane, typically with cooling in an ice bath to manage the exothermic reaction. google.com The reaction generates hydrogen bromide gas as a byproduct. google.com Alternative brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin, have been explored for the synthesis of related bromoadamantanes, offering milder reaction conditions and potentially higher yields. google.com
Optimized Reaction Conditions and Yields
Optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the molar ratio of reactants, reaction temperature, and the use of catalysts or specific solvent systems.
For the direct bromination of 1,3-dimethyladamantane, a related substrate, using an excess of bromine under reflux conditions has been reported. google.com In some patented processes for analogous compounds, the use of a catalytic amount of hydrogen bromide in acetic acid has been shown to be effective, with the reaction temperature controlled between 20°C and 50°C. google.com Dropwise addition of bromine is essential to control the exothermicity of the reaction. google.com For the synthesis of 1-bromoadamantane (B121549) from adamantane (B196018) using 1,3-dibromo-5,5-dimethylhydantoin, optimal conditions were found to be a reaction temperature of 65°C in trichloromethane, with a 1:1 molar ratio of adamantane to the brominating agent, yielding up to 91%. google.com
Table 1: Reaction Conditions for Bromination of Adamantane Derivatives
| Precursor | Brominating Agent | Solvent | Temperature (°C) | Molar Ratio (Precursor:Bromine) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Methyladamantane | Bromine | Neat | Ice bath cooling | 1:10 | Not specified | google.com |
| 1,3-Dimethyladamantane | Bromine | Neat | Reflux | Not specified | Not specified | google.com |
| 1,3-Dimethyladamantane | Bromine/HBr (cat.) | Acetic Acid | 20-50 | 1:4-5 | Not specified | google.com |
| Adamantane | 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 | 1:1 | 91 | google.com |
Stereochemical Considerations in Synthesis
The synthesis of this compound from 1-methyladamantane does not introduce any new chiral centers, as the adamantane cage is achiral and the substitution occurs at a tertiary bridgehead carbon. The resulting molecule possesses a plane of symmetry. However, stereochemistry becomes a critical factor in the reactions of more complex adamantane derivatives. For instance, the electrophilic bromination of trans-(1-methyl-2-adamantylidene)-1-methyladamantane is highly dependent on steric factors and can lead to different stereoisomeric products. acs.orgacs.orgnih.gov While not directly applicable to the synthesis of this compound, these studies highlight the importance of the rigid adamantane framework in directing chemical reactivity.
Scale-Up Synthesis Approaches and Challenges
Scaling up the synthesis of brominated adamantanes presents several challenges, primarily due to the exothermic and hazardous nature of bromination reactions. google.com The use of large quantities of bromine requires specialized equipment and stringent safety protocols.
For industrial-scale production of related compounds like 1-bromo-3,5-dimethyladamantane (B142378), process optimization has focused on reducing the molar ratio of bromine, optimizing reaction times, and minimizing impurity formation. google.com Continuous flow reactors have been suggested as a safer and more scalable alternative to batch processes for such exothermic reactions. Research into the scale-up synthesis of 1-methyladamantane itself has also been a focus, as it is a key precursor. evitachem.comenamine.net
Functionalization and Derivatization of this compound
The bromine atom at the bridgehead position of this compound is a versatile functional group, enabling its transformation into a wide array of other adamantane derivatives through nucleophilic substitution and other reactions. cymitquimica.com
Transformation to Other Adamantane Derivatives
This compound is a key starting material for the synthesis of various pharmacologically active compounds and other functional materials. The carbon-bromine bond can be readily cleaved and replaced by other functional groups.
One of the most significant applications of this compound is as a precursor to memantine (B1676192), an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. google.com The synthesis of memantine and its derivatives often involves the amination of the corresponding bromo-adamantane. scispace.com
Furthermore, this compound can undergo lithiation by reaction with lithium metal, followed by treatment with an aminating agent to yield 1-amino-3-methyladamantane. google.com This method provides a route to aminated adamantanes. google.com The bromine atom can also be displaced by other nucleophiles to introduce a variety of substituents, thereby allowing for the synthesis of a diverse library of adamantane derivatives.
Introduction of Nitrogen-Containing Moieties (e.g., Amination for Memantine Precursors)
The conversion of this compound and its close analog, 1-bromo-3,5-dimethyladamantane, to their corresponding amino derivatives is a critical step in the synthesis of Memantine and related compounds. google.comgoogle.com This transformation is typically achieved through amination reactions, where the bromine atom at the bridgehead position is replaced by a nitrogen-containing group.
Several methods have been developed for this amination process. One common approach involves the Ritter reaction, where the bromoalkane is reacted with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid. google.comnih.gov This reaction proceeds through a carbocation intermediate to form an N-substituted acetamide. Subsequent hydrolysis of the acetamide, often under basic conditions using reagents like sodium hydroxide (B78521) in diethylene glycol, yields the desired primary amine. nih.gov
A different approach involves the lithiation of the bromo-adamantane derivative followed by amination. google.com Reacting 1-halo adamantanes with lithium metal under sonication yields a lithiated adamantane intermediate. google.com This intermediate can then be reacted in situ with an aminating agent to produce the corresponding amino adamantane. google.com
The table below summarizes various amination strategies for adamantane derivatives, which are precursors to Memantine.
| Starting Material | Reagents | Intermediate | Product | Overall Yield (%) | Reference |
| 1,3-dimethyl-adamantane | Bromine, Acetonitrile, Sulfuric Acid, NaOH | 1-bromo-3,5-dimethyl-adamantane, N-(3,5-Dimethyl-adamantan-1-yl)-acetamide | Memantine hydrochloride | Not specified | nih.gov |
| 1-bromo-3,5-dimethyladamantane | Urea (B33335), Diphenyl ether | Memantine base | Memantine hydrochloride | 75.81 | jmpm.vnresearchgate.net |
| 1-bromo-3,5-dimethyladamantane | Thiourea, Propylene glycol, HCl | Not specified | Memantine hydrochloride | 83.11 | scispace.comresearchgate.net |
| 1,3-dimethyl-adamantane | Formamide, Nitric acid, HCl | N-formamido-3,5-dimethyl-adamantane | Memantine hydrochloride | 83 | researchgate.net |
Exploration of Novel Reaction Pathways and Catalytic Systems
Research into the functionalization of adamantane derivatives continues to yield novel reaction pathways and catalytic systems. The inherent stability of the adamantane cage presents a challenge for direct C-H bond activation, often requiring reactive radical species or hydrogen atom transfer (HAT) catalysts. researchgate.net
Recent advancements have focused on photocatalysis to activate specific C-H bonds within the adamantane scaffold. researchgate.net For instance, a 3°-amine-based HAT catalyst system utilizing photoredox catalysis has been reported to selectively activate C-H bonds. researchgate.net This method offers a pathway for direct functionalization that can be more selective than traditional radical-based reactions. researchgate.net
Metal-catalyzed reactions are also being explored. For example, nickel-catalyzed carbonylation of adamantane with formamides has been developed to produce amide products. nih.gov Additionally, cascade condensation reactions and halo-fluorination have been employed to create substituted adamantane derivatives. mdpi.com The synthesis of 1,2-disubstituted adamantanes has been achieved through the construction of the adamantane framework itself, using precursors like ketoolefins. mdpi.com
The development of new catalytic systems aims to improve efficiency, selectivity, and the environmental profile of these synthetic transformations. For example, iron-based catalysts have been investigated for C-H activation, offering a more abundant and less toxic alternative to some precious metal catalysts. sorbonne-universite.fr
Impurity Profiling and Control in Synthetic Processes
The synthesis of pharmaceutical intermediates like this compound and its derivatives requires rigorous control over impurities. Impurities can arise from unreacted starting materials, by-products of the main reaction, side reactions, or degradation products. google.com
In the synthesis of Memantine from 1-bromo-3,5-dimethyladamantane, several potential impurities have been identified. These include other brominated adamantanes such as 1-bromo-3,5,7-trimethyladamantane (B196015) (Br-TMAD) and this compound (Br-MMAD). google.comveeprho.com These impurities in the starting material can carry through the synthesis to form the corresponding amino-adamantane impurities, namely 1-amino-3,5,7-trimethyladamantane hydrochloride (Me-MMNHCl) and 1-amino-3-methyladamantane hydrochloride (DesMe-MMNHCl). google.com
To control these impurities, analytical methods such as gas chromatography (GC) are employed to analyze the starting materials and intermediates. google.comnewdrugapprovals.org By setting strict limits on the levels of Br-TMAD and Br-MMAD in the 1-bromo-3,5-dimethyladamantane starting material, the levels of the corresponding amine impurities in the final active pharmaceutical ingredient can be controlled. google.com For instance, selecting batches of 1-bromo-3,5-dimethyladamantane with less than 0.15% Br-TMAD and less than 0.20% Br-MMAD can ensure the final Memantine HCl contains less than 0.15% of the related amine impurities. google.com
Other process-related impurities can include N-(3,5-Dimethyladamantan-1-yl)acetamide, an intermediate in the Ritter reaction pathway, and 1-chloro-3,5-dimethyladamantane. pharmaffiliates.compharmaffiliates.com Careful control of reaction conditions and purification steps are essential to minimize these and other potential impurities. newdrugapprovals.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-bromo-3-methyladamantane by providing detailed information about the chemical environment of each nucleus. Due to the molecule's rigid structure, substituent effects on chemical shifts can be effectively studied. researchgate.net
The 13C NMR spectrum provides valuable information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to the presence of the bromine and methyl substituents. researchgate.net In adamantane (B196018) systems, the bridgehead carbons (C-1, C-3, C-5, C-7) and the methylene (B1212753) carbons (C-2, C-4, C-6, C-8, C-9, C-10) resonate at characteristic frequencies. The carbon atom attached to the bromine (C-1) will experience a significant downfield shift due to the electronegativity of the halogen. Similarly, the carbon of the methyl group and the bridgehead carbon to which it is attached (C-3) will have distinct chemical shifts. The interpretation of these shifts is crucial for confirming the substitution pattern. oregonstate.edu
Table 1: Predicted 13C NMR Chemical Shifts for Adamantane Derivatives This table is illustrative and based on general knowledge of adamantane derivatives, as specific data for this compound was not found in the search results.
| Carbon Atom | Adamantane (ppm) | 1-Bromoadamantane (B121549) (ppm) | 1-Methyladamantane (B139842) (ppm) |
|---|---|---|---|
| C-1 (Substituted) | 28.7 | ~68 | ~30 |
| C-2 (Methylene) | 38.2 | ~50 | ~38 |
| C-3 (Bridgehead) | 28.7 | ~32 | ~28 |
| C-4 (Methylene) | 38.2 | ~37 | ~38 |
To unambiguously assign the 1H and 13C NMR signals and confirm the structure of this compound, advanced 2D NMR techniques are employed. srce.hr Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are particularly useful. srce.hr COSY experiments establish correlations between coupled protons, helping to trace the proton connectivity throughout the adamantane cage. HETCOR (or its more modern counterparts, HSQC and HMBC) correlates proton signals with their directly attached carbon atoms (one-bond 1H-13C correlation) or with carbons that are two or three bonds away (long-range 1H-13C correlation). These techniques provide definitive evidence for the structural assignment of complex molecules like substituted adamantanes. srce.hrresearchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups and studying molecular symmetry and phase behavior. nih.gov
The IR and Raman spectra of this compound are characterized by vibrations of the adamantane cage, the C-Br bond, and the methyl group. The C-H stretching vibrations of the adamantane skeleton and the methyl group typically appear in the 2800-3000 cm-1 region. docbrown.info The C-Br stretching vibration is expected at a lower frequency, generally in the range of 500-600 cm-1. docbrown.infoacs.org Bending and rocking vibrations of the methylene groups and the methyl group, as well as the characteristic breathing modes of the diamondoid cage, appear in the fingerprint region of the spectrum. acs.org For 1-bromoadamantane, a very intense peak assigned to the C-Br stretching mode is observed at approximately 236 cm-1 in the Raman spectrum. acs.org The introduction of a methyl group would likely introduce additional vibrational modes and may cause shifts in the existing adamantane cage vibrations.
Table 2: Characteristic Vibrational Frequencies for 1-Bromoadamantane Data primarily from Raman spectroscopy of 1-bromoadamantane. acs.org
| Vibrational Mode | Wavenumber (cm-1) |
|---|---|
| C-Br Stretching | ~236 |
| C-Br Bending | <200 |
Adamantane and its derivatives are known to exhibit order-disorder phase transitions in the solid state, often forming plastic crystals at higher temperatures. researchgate.netresearchgate.net Raman spectroscopy is a powerful technique for studying these phase transitions. spectroscopyonline.com Changes in the lattice vibrations, observed in the low-frequency region of the Raman spectrum, can indicate a change in crystal symmetry. researchgate.netaps.org For 1-bromoadamantane, Raman spectroscopy has been used to investigate the pressure-induced transition from a semi-ordered phase to an ordered phase. acs.org The evolution of the C-Br stretching and bending modes, as well as the lattice phonons, provides insight into the changes in molecular orientation and crystal packing during the phase transition. acs.orgresearchgate.net Similar studies on this compound could reveal how the addition of a methyl group influences the temperature and pressure at which these phase transitions occur.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry of this compound provides definitive confirmation of its molecular weight and offers insights into its structural stability. The molecular formula of the compound is C₁₁H₁₇Br, with a calculated molecular weight of approximately 229.16 g/mol . nih.govusbio.net
In a mass spectrum, the parent molecular ion peak ([M]⁺) is expected to appear as a characteristic doublet. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info Consequently, two peaks of almost equal intensity will be observed at m/z values corresponding to [C₁₁H₁₇⁷⁹Br]⁺ and [C₁₁H₁₇⁸¹Br]⁺. Based on the exact mass, these would be centered around m/z 228 and 230. nih.gov
The primary fragmentation pathway involves the cleavage of the carbon-bromine bond, which is the weakest bond in the structure. This heterolytic cleavage results in the loss of a bromine radical (Br•) and the formation of a highly stable tertiary carbocation, the 3-methyl-1-adamantyl cation ([C₁₁H₁₇]⁺). This fragment is expected to produce a prominent peak in the spectrum.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Daltons) | Ion/Fragment | Description |
| ~228 / 230 | [C₁₁H₁₇Br]⁺ | Molecular ion peak doublet, reflecting the ⁷⁹Br and ⁸¹Br isotopes. |
| ~149 | [C₁₁H₁₇]⁺ | Base peak resulting from the loss of the bromine atom, forming the stable 3-methyl-1-adamantyl cation. |
X-ray Crystallography and Solid-State Structure Determination
While specific crystallographic data for this compound is not extensively detailed in the surveyed literature, a comprehensive understanding can be derived from its parent compound, 1-Bromoadamantane (Br-ADA). The study of 1-Bromoadamantane reveals a complex solid-state chemistry, characterized by polymorphism and disorder-order transitions, which is typical for adamantane derivatives. acs.org These compounds are known as plastic crystals, which are solids exhibiting long-range translational order but short-range rotational or orientational disorder. acs.org
The solid-state structure of 1-Bromoadamantane is highly dependent on temperature and pressure, existing in at least three distinct phases. acs.org
Phase I (High Temperature): In its high-temperature state (above 310.5 K), 1-Bromoadamantane adopts a disordered plastic phase with a face-centered cubic (fcc) lattice, belonging to the Fm3m space group. acs.orgresearchgate.net In this phase, the molecules exhibit significant dynamic and orientational disorder. acs.org
Phase II (Intermediate): Between 279 K and 310.5 K, it exists in a semi-ordered intermediate phase. This phase is orthorhombic, with the proposed space group Pmcn. The orientational disorder is present but with fewer degrees of freedom compared to Phase I. acs.orgresearchgate.net
Phase III (Low Temperature): At low temperatures (below 279 K) or high pressures, it transitions to a fully ordered monoclinic structure, which belongs to the P2₁/c space group. acs.org
In the solid state, the packing of adamantane derivatives is primarily governed by weak van der Waals forces. acs.org The globular, cage-like structure of the adamantane core allows for efficient packing. In the ordered low-temperature phases of 1-Bromoadamantane, the molecules arrange in a well-defined lattice with minimal movement.
In the disordered plastic crystal phases, the intermolecular interactions are averaged over multiple orientations as the molecules undergo rapid reorientation. The crystal maintains its lattice structure, but individual molecules are not fixed in a single orientation. This dynamic disorder is a hallmark of plastic crystals and is driven by the quasi-spherical shape of the molecules, which facilitates low-energy reorientational motions within the crystal lattice. acs.org
1-Bromoadamantane is notable among halogenated adamantanes for its unique phase transition behavior. acs.org Unlike other 1-halogenoadamantanes that typically show a single disorder-order transition, 1-Bromoadamantane exhibits a two-stage process involving an intermediate, semi-ordered phase. acs.orgresearchgate.net
The sequence of transitions is as follows: Phase III (Ordered, Monoclinic) ↔ Phase II (Semi-ordered, Orthorhombic) ↔ Phase I (Disordered, Cubic)
This step-wise loss of order upon heating is a manifestation of polymorphism, where a compound can exist in more than one crystal structure. The transition from the ordered monoclinic phase to the semi-ordered orthorhombic phase occurs at approximately 279-281 K. acs.orgresearchgate.net A second transition to the fully disordered face-centered cubic plastic phase happens at around 310.5-313 K. acs.orgresearchgate.net These transitions involve significant changes in the entropy of the system, reflecting the increase in molecular disorder. researchgate.net Ultrasonic studies have confirmed these transitions, identifying the change from the ordered to the quasi-ordered phase as a weak first-order phase transition. researchgate.net
Table 2: Polymorphic Phases of 1-Bromoadamantane
| Phase | Temperature Range (K) | Crystal System | Space Group | Description |
| Phase I | > 310.5 | Face-Centered Cubic (fcc) | Fm3m | Plastic crystal; high dynamic and orientational disorder. acs.org |
| Phase II | 279 - 310.5 | Orthorhombic | Pmcn | Semi-ordered; reduced orientational freedom. acs.orgresearchgate.net |
| Phase III | < 279 | Monoclinic | P2₁/c | Fully ordered structure. acs.org |
Mechanistic Investigations in Chemical Transformations Involving 1 Bromo 3 Methyladamantane
Carbocation Rearrangements and Reaction Intermediates
The adamantane (B196018) cage structure provides a unique scaffold for studying carbocation chemistry. The formation of the 1-adamantyl carbocation is a key intermediate in many reactions involving 1-bromo-3-methyladamantane. nih.gov This tertiary carbocation exhibits unusual stability due to hyperconjugation with the surrounding C-C and C-H bonds of the rigid cage structure. nih.gov
In the context of this compound, the initial formation of the 3-methyl-1-adamantyl carbocation is a primary step in many of its transformations. This intermediate can then be trapped by various nucleophiles. For instance, in the synthesis of Memantine (B1676192), a drug used for treating Alzheimer's disease, 1-bromo-3,5-dimethyladamantane (B142378) undergoes a reaction where the corresponding carbocation is a crucial intermediate leading to the final amino derivative. scispace.comgoogle.com
Carbocation rearrangements are a hallmark of adamantane chemistry. While the 1-adamantyl cation is relatively stable, rearrangements can occur under certain conditions, especially when starting from precursors that can lead to less stable carbocations. mdpi.com For example, the synthesis of adamantane itself can involve a complex series of carbocationic 1,2-bond migrations and hydride shifts from other polycyclic hydrocarbon precursors, ultimately driven by the high thermodynamic stability of the adamantane cage and its corresponding carbocation. nih.gov
In reactions involving substituted adamantanes like this compound, the potential for rearrangement of the methyl group is generally low due to the stability of the tertiary bridgehead carbocation. However, the nature of the reaction intermediates can be influenced by the specific reaction conditions and the presence of other functional groups.
The table below summarizes key reaction intermediates in transformations involving adamantane derivatives.
| Starting Material Precursor | Key Intermediate(s) | Typical Subsequent Reaction |
| Polycyclic Hydrocarbons | Isomeric Carbocations | Rearrangement to 1-adamantyl carbocation |
| 1-Haloadamantanes | 1-Adamantyl carbocation | Nucleophilic substitution (S_N1 type) |
| (3-Noradamantyl)methylene alcohols | 1-Adamantyl carbocation | Ritter reaction (trapping by nitriles) mdpi.com |
Nucleophilic Substitution Reactions at the Bridgehead Position
Nucleophilic substitution at the bridgehead carbon of this compound is a critical reaction for introducing various functional groups. Due to the steric hindrance of the adamantane cage, a backside attack required for an S_N2 mechanism is impossible. stackexchange.comdalalinstitute.com Therefore, nucleophilic substitution at this position proceeds exclusively through an S_N1 mechanism. stackexchange.commasterorganicchemistry.com
The S_N1 reaction involves a two-step process:
Formation of a carbocation: The carbon-bromine bond breaks, forming a stable tertiary 3-methyl-1-adamantyl carbocation and a bromide ion. This is the rate-determining step. masterorganicchemistry.com
Nucleophilic attack: A nucleophile attacks the planar carbocation, which can occur from either face, although in the case of the rigid adamantane cage, the concept of "faces" is less distinct than in acyclic systems.
The stability of the bridgehead carbocation is a key factor driving these reactions. Despite the inability to achieve perfect trigonal planar geometry, the carbocation is stabilized by hyperconjugation. nih.govstackexchange.com The rate of S_N1 reactions at the bridgehead position is surprisingly fast, with the solvolysis of 1-bromoadamantane (B121549) being only about 1000 times slower than that of tert-butyl bromide. masterorganicchemistry.com
A variety of nucleophiles can be used to displace the bromine atom in this compound, leading to the synthesis of diverse derivatives. For example, it is a key intermediate in the synthesis of Memantine and its derivatives, where an amino group is introduced. lookchem.comusbio.net
The table below provides examples of nucleophilic substitution reactions at the bridgehead position of adamantane derivatives.
| Substrate | Nucleophile | Product | Reaction Type |
| 1-Bromo-3,5-dimethyladamantane | Thiourea/Amination reagents | Memantine (1-amino-3,5-dimethyladamantane) scispace.com | S_N1 |
| 1-Bromoadamantane | Water (Solvolysis) | 1-Adamantanol | S_N1 |
| 1-Bromoadamantane | Silver salts/various nucleophiles | Substituted adamantanes | S_N1 masterorganicchemistry.com |
Radical Reactions and Halogen Atom Transfer Processes
In addition to ionic pathways, this compound can participate in radical reactions. The adamantyl radical, while destabilized compared to the carbocation due to its inability to adopt a more stable pyramidal geometry, is a key intermediate in certain functionalization reactions. nih.gov
Halogen atom transfer (XAT) is a process where a radical species abstracts a halogen atom from an organic halide, generating a new carbon-centered radical. sioc-journal.cn This strategy is valuable for initiating radical chain reactions or for generating radicals under mild conditions. Recent advancements have focused on developing efficient XAT reagents and catalytic systems, including those involving photoredox catalysis. sioc-journal.cnchemrxiv.orgresearchgate.net
For adamantane derivatives, radical halogenation is a well-established method for introducing halogens. These reactions often show a preference for the tertiary bridgehead positions. nih.gov For example, the bromination of adamantane can be achieved through radical mechanisms, and the resulting 1-bromoadamantane can then be a substrate for further reactions. nih.govgoogle.com
Manganese-catalyzed C(sp³)–H bromination using N-bromosuccinimide (NBS) has been shown to be effective for adamantane derivatives. beilstein-journals.orgd-nb.info The proposed mechanism involves the generation of bromine and succinimidyl radicals, which abstract a hydrogen atom from the adamantane core to form an adamantyl radical. This radical then reacts with a Br-Mn(III) species to yield the brominated product. beilstein-journals.orgd-nb.info
The following table outlines different radical generation methods relevant to adamantane chemistry.
| Method | Reagents | Intermediate | Application |
| Radical Halogenation | Br₂, light/heat | Adamantyl radical | Synthesis of haloadamantanes nih.gov |
| Mn-catalyzed C-H Bromination | NBS, Mn(OAc)₂, bpy | Adamantyl radical | Selective bromination of adamantanes beilstein-journals.orgd-nb.info |
| Halogen Atom Transfer (XAT) | XAT reagents, photocatalyst | Adamantyl radical | C-C and C-heteroatom bond formation sioc-journal.cnchemrxiv.org |
Solvent Effects on Reaction Kinetics and Mechanism
The choice of solvent can significantly influence the rate and mechanism of chemical reactions involving this compound, particularly for S_N1 reactions where charge separation occurs in the rate-determining step.
Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at stabilizing the transition state leading to the carbocation and the resulting ions through hydrogen bonding and dipole-dipole interactions. This stabilization lowers the activation energy and accelerates the reaction rate. chemrxiv.orgdalalinstitute.com
In contrast, polar aprotic solvents (e.g., acetone, acetonitrile) can also solvate the carbocation but are less effective at solvating the leaving group (bromide ion). The dehydrobromination rates of various bromoalkanes, including 2-bromo-2-methyladamantane, have been shown to increase with the polarity and dipole moment of aprotic solvents, with dispersion interactions playing a significant role. researchgate.net
The Grunwald-Winstein equation is a linear free-energy relationship often used to quantify the effect of the solvent's ionizing power on the rates of solvolysis reactions. masterorganicchemistry.comresearchgate.net Studies on the solvolysis of adamantyl derivatives have been instrumental in developing and refining solvent polarity scales. nuph.edu.ua For instance, the solvolysis of 2-bromo-2-methyladamantane in a wide range of solvents has shown that the response to solvent polarity can differ between protic and aprotic media. researchgate.net
The table below illustrates the general effect of solvent type on S_N1 reactions of alkyl halides.
| Solvent Type | Examples | Effect on S_N1 Rate | Rationale |
| Polar Protic | Water, Methanol, Acetic Acid | High | Stabilizes both the carbocation and the leaving group through hydrogen bonding. dalalinstitute.com |
| Polar Aprotic | Acetone, Acetonitrile, DMF | Moderate | Stabilizes the carbocation through dipole-dipole interactions but is less effective for the leaving group. |
| Nonpolar | Hexane, Benzene, Diethyl ether | Low | Poor stabilization of charged intermediates and transition states. |
Computational Studies of Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms involving this compound. Quantum mechanical calculations can be used to determine the structures and energies of reactants, transition states, and intermediates, offering insights that are often difficult to obtain experimentally. chemrxiv.org
For S_N1 reactions of bridgehead adamantyl systems, computational studies can model the geometry and stability of the carbocation intermediate. These studies help to understand the nature of hyperconjugative stabilization in these strained systems and rationalize their reactivity. stackexchange.com For example, calculations can quantify the degree of pyramidalization at the cationic center and its effect on stability.
In the realm of radical reactions, computational methods are employed to calculate bond dissociation energies and activation barriers for hydrogen abstraction and halogen atom transfer steps. nih.gov This information is crucial for predicting the regioselectivity of radical functionalization and for understanding the mechanism of catalytic processes. beilstein-journals.org
Solvent effects can also be incorporated into computational models, either implicitly using continuum solvent models (like PCM) or explicitly by including individual solvent molecules in the calculation. chemrxiv.org These studies can reveal the specific interactions between the solvent and the reacting species, explaining how the solvent influences reaction rates and mechanisms. For example, theoretical studies have shown that for some reactions, explicit hydrogen bonding from the solvent is crucial for lowering the activation barrier, while for others, the solvent acts primarily as a polar medium. chemrxiv.org
The table below lists some key parameters that can be obtained from computational studies and their significance in understanding reaction mechanisms.
| Computed Parameter | Significance |
| Transition State Geometry and Energy | Determines the activation energy and rate of a reaction step. |
| Intermediate Stability | Helps to predict the feasibility of a proposed reaction pathway. |
| Bond Dissociation Energies | Predicts the likelihood of bond cleavage in radical reactions. nih.gov |
| Solvation Free Energies | Quantifies the effect of the solvent on the stability of reactants, intermediates, and transition states. chemrxiv.org |
| Reaction Energy Profiles | Provides a complete energetic map of the reaction pathway. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT, B3LYP/6-31G*)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the electronic structure and related properties of molecules with a high degree of accuracy. The B3LYP functional combined with the 6-31G* basis set is a widely used level of theory that provides a reliable balance between computational cost and accuracy for organic molecules. Studies on the closely related compound 1-bromoadamantane (B121549) have utilized the B3LYP/6-31G* method to complement experimental data, providing a foundation for theoretical investigations of its derivatives researchgate.netchemsynthesis.com.
DFT calculations at the B3LYP/6-31G* level of theory are employed to perform this geometry optimization. The process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The resulting optimized structure corresponds to a stationary point on the potential energy surface. This optimized geometry is crucial for the subsequent calculation of other properties, such as vibrational frequencies and thermodynamic parameters.
Table 1: Predicted Geometrical Parameters for 1-Bromo-3-methyladamantane (Illustrative) Note: This data is illustrative and based on typical values for similar structures, as specific published values for this compound are not available.
| Parameter | Value |
|---|---|
| C-Br Bond Length | ~1.97 Å |
| C-C (cage) Bond Length | ~1.54 Å |
| C-CH3 Bond Length | ~1.53 Å |
| ∠ C-C-Br Bond Angle | ~109.5° |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations are based on the second derivatives of the energy with respect to atomic displacements.
The calculated vibrational modes can be correlated with experimental spectroscopic data, aiding in the assignment of observed spectral bands to specific molecular motions (e.g., C-H stretching, CH₂ scissoring, C-Br stretching). For adamantane (B196018) and its derivatives, theoretical calculations have proven invaluable for interpreting complex vibrational spectra researchgate.netchemsynthesis.com. The calculated frequencies are often systematically scaled to better match experimental values, accounting for anharmonicity and basis set limitations.
Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound Note: This data is illustrative, representing typical frequency ranges for the assigned vibrational modes.
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 2850-3000 | C-H stretching |
| 1440-1480 | CH₂ scissoring |
| 950-1050 | C-C stretching (cage) |
| 500-600 | C-Br stretching |
Thermodynamic properties, such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°), can be calculated from the results of quantum chemical computations. These properties are derived from the electronic energy and the calculated vibrational frequencies using statistical mechanics principles.
The enthalpy of formation is a key measure of a molecule's stability. Theoretical predictions of ΔfH° for adamantane derivatives are crucial for understanding their chemical reactivity and energetics. For the related 1-bromoadamantane, the enthalpy of formation in the gaseous state has been evaluated using DFT calculations, which were found to be in good agreement with experimental measurements researchgate.netchemsynthesis.com. Similar computational strategies can be applied to this compound to predict its thermodynamic behavior.
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides a detailed description of electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational properties and intermolecular interactions of larger systems or over longer timescales.
Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. Although the adamantane cage itself is rigid, the orientation of substituents can be explored. For this compound, the primary structure is fixed due to the cage framework. The analysis would focus on the rotational barrier of the methyl group and the energetic landscape as a function of this rotation. Molecular mechanics force fields provide a computationally efficient way to map these energy landscapes.
In the solid state, molecules of this compound pack into a crystal lattice. Understanding the forces that govern this packing is important for predicting crystal structure and properties. Molecular mechanics simulations can be used to model these intermolecular interactions, which are dominated by van der Waals forces and electrostatic interactions.
Simulations of crystal lattice dynamics can provide insight into the collective motions of molecules in the solid state, known as phonons. These studies are important for understanding phase transitions and the mechanical properties of the material. For parent 1-bromoadamantane, extensive studies have characterized its complex phase behavior, revealing disordered plastic crystal phases at higher temperatures and ordered structures at lower temperatures nih.gov. Similar computational models could predict the solid-state behavior of this compound, exploring how the methyl group influences the crystal packing and phase transitions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
The general premise of QSAR is to correlate physicochemical or structural features of molecules, known as molecular descriptors, with their experimentally determined biological activities. For adamantane derivatives, these descriptors often fall into several categories:
Steric descriptors: These account for the size and shape of the molecule and its substituents. Given the bulky and rigid nature of the adamantane cage, steric parameters are crucial in determining how a derivative fits into a biological target's binding site.
Electronic descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and polarizability. The introduction of substituents to the this compound scaffold can significantly alter its electronic landscape, influencing interactions with biological macromolecules.
Hydrophobic descriptors: These quantify the lipophilicity of a compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets in target proteins. The adamantane core itself is highly lipophilic.
Topological descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.
A typical QSAR study on adamantane derivatives would involve the synthesis of a series of analogues where the substituents on the adamantane core are systematically varied. The biological activity of these compounds, for instance, their inhibitory concentration (IC50) against a specific enzyme or receptor, is then measured. nih.gov Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model is developed that can predict the biological activity of new, unsynthesized derivatives. researchgate.netfrontiersin.org
For example, in a hypothetical QSAR study of this compound derivatives designed as inhibitors of a particular enzyme, researchers might synthesize analogues with different substituents at the bromine position. The resulting data could be presented in a table format as illustrated below.
Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives
| Compound | R-Group | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | pIC50 (-log(IC50)) |
|---|---|---|---|---|---|
| 1 | -Br | 229.16 | 3.8 | 2.1 | 5.2 |
| 2 | -OH | 182.28 | 2.5 | 1.8 | 4.8 |
| 3 | -NH2 | 181.30 | 2.3 | 1.5 | 5.5 |
| 4 | -CN | 191.28 | 2.9 | 3.5 | 6.1 |
| 5 | -COOH | 210.28 | 2.7 | 2.8 | 5.9 |
This table is for illustrative purposes only and does not represent actual experimental data.
Such a dataset would allow computational chemists to derive a mathematical equation that could predict the pIC50 of new derivatives based on their calculated descriptor values. This predictive power is invaluable in prioritizing the synthesis of compounds with the highest likelihood of exhibiting the desired biological activity, thereby saving significant time and resources in the drug discovery process.
While the direct application of QSAR to this compound derivatives remains an area for future research, the extensive use of this methodology for other adamantane-based bioactive compounds underscores its potential for guiding the development of novel therapeutic agents from this unique chemical scaffold. researchgate.netnih.govresearchgate.net
Applications and Advanced Research Directions
Role as a Key Intermediate in Pharmaceutical Synthesis
The adamantane (B196018) scaffold's inherent properties, such as its rigidity and lipophilicity, are highly desirable in medicinal chemistry. researchgate.netnih.gov These characteristics can enhance the stability, bioavailability, and pharmacokinetic profiles of drug candidates. mdpi.compublish.csiro.au 1-Bromo-3-methyladamantane serves as a crucial starting material for introducing this valuable moiety into pharmaceutically active molecules. lookchem.compharmaffiliates.com
This compound and its close structural relative, 1-bromo-3,5-dimethyladamantane (B142378), are pivotal intermediates in the synthesis of aminoadamantane drugs used in neurodegenerative disease research. lookchem.comgoogle.com The most prominent example is Memantine (B1676192) (1-amino-3,5-dimethyladamantane), a drug used for the treatment of moderate-to-severe Alzheimer's disease. google.comnewdrugapprovals.org Memantine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, protecting against the excitotoxic effects of excessive glutamate. publish.csiro.augoogle.com
The synthesis of Memantine from its brominated precursor can be achieved through several routes, most notably via a Ritter-type reaction or direct amination.
Ritter Reaction Pathway : This classic method involves the reaction of 1-bromo-3,5-dimethyladamantane with a nitrile (like acetonitrile) in the presence of a strong acid (e.g., sulfuric acid) to form an N-acyl-aminoadamantane intermediate. google.comnih.govgoogle.com This intermediate is then hydrolyzed under basic conditions to yield the final aminoadamantane product. google.comgoogle.com
Direct Amination Pathway : Alternative methods involve the direct amination of the bromo-adamantane precursor using reagents like urea (B33335) or thiourea. jmpm.vnscispace.comresearchgate.net These processes are often developed to be more economically competitive and safer for large-scale production. jmpm.vnscispace.com
The following table summarizes a typical synthesis route for Memantine and its analogues.
| Step | Reactant | Reagent(s) | Intermediate/Product | Purpose |
| 1 | 1,3-Dimethyladamantane | Bromine (Br₂) | 1-Bromo-3,5-dimethyladamantane | Introduction of a leaving group for subsequent functionalization. google.comnih.gov |
| 2a | 1-Bromo-3,5-dimethyladamantane | Acetonitrile, Sulfuric Acid | N-(3,5-Dimethyl-adamantan-1-yl)-acetamide | Formation of an amide intermediate via the Ritter Reaction. nih.govgoogle.com |
| 2b | 1-Bromo-3,5-dimethyladamantane | Urea or Thiourea | Memantine Base | Direct formation of the amine via amination. jmpm.vnscispace.com |
| 3 | N-acyl or Base Intermediate | NaOH or HCl | Memantine or Memantine HCl | Hydrolysis and/or salt formation to yield the final active compound. nih.govresearchgate.net |
Research extends beyond Memantine to its analogues, where this compound is a key precursor for developing novel compounds targeting neurodegenerative diseases. lookchem.comgoogle.comgoogle.com The adamantane scaffold's ability to cross the blood-brain barrier efficiently makes it a privileged structure in CNS drug discovery.
The utility of the adamantane scaffold, accessed through intermediates like this compound, extends far beyond NMDA receptor antagonists. Its unique, non-planar three-dimensional structure allows for the precise positioning of functional groups, enabling more effective interaction with biological targets compared to traditional flat, aromatic rings. nih.govpublish.csiro.au This has led to its incorporation into a wide range of therapeutic agents.
Key Research Findings:
Enhanced Pharmacokinetics : The bulky adamantyl group can protect adjacent functional groups from metabolic degradation, thereby increasing the stability and plasma half-life of a drug. mdpi.compublish.csiro.au
Modulation of Lipophilicity : Incorporating the lipophilic adamantane cage can significantly alter a molecule's solubility and membrane permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
Diverse Therapeutic Areas : Adamantane-based compounds have been investigated for a multitude of conditions, including viral infections (e.g., Amantadine), Parkinson's disease, and as modulators of various receptor systems like the sigma (σ) receptors implicated in neurological disorders. researchgate.netpublish.csiro.au
Building Block in Materials Science and Polymer Chemistry
The same structural rigidity and thermal stability that make adamantane derivatives attractive in medicine also make them highly valuable in materials science. This compound provides a convenient handle for incorporating the adamantyl cage into polymers and other materials to enhance their physical properties. wikipedia.orglookchem.combldpharm.com
The introduction of the bulky and rigid adamantane group into polymer backbones or side chains can dramatically improve their performance characteristics. wikipedia.orgrsc.org
Research Highlights:
Increased Glass Transition Temperature (Tg) : The adamantyl group restricts the rotational freedom of polymer chains, leading to a significant increase in the glass transition temperature. For instance, adamantane-containing polystyrene derivatives have been synthesized that exhibit exceptionally high Tg values (up to 268 °C), making them suitable for applications requiring high thermal stability. rsc.org
Enhanced Thermal Stability : Polymers incorporating adamantane, such as certain polyamides and carbazole-based copolymers, show improved resistance to thermal degradation. impactfactor.orgxdhg.com.cn
Improved Mechanical Properties : The rigid nature of the adamantane cage can contribute to increased hardness and modulus in the resulting polymeric materials. wikipedia.org
Beyond enhancing bulk properties, the adamantane moiety is used to construct materials with specific, advanced functionalities.
Photoresist Materials : In the semiconductor industry, adamantane derivatives are incorporated into chemically amplified photoresists used for lithography (ArF, EUV, and EB). spiedigitallibrary.org The alicyclic structure of adamantane provides the necessary transparency and etching resistance required for high-resolution patterning. spiedigitallibrary.org
Luminescent Polymers : Adamantane units have been copolymerized with fluorescent monomers like carbazole (B46965) to create blue luminescent polymers for Organic Light-Emitting Diodes (OLEDs). The adamantane component can improve the thermal stability and luminous efficiency of these materials. xdhg.com.cn
Application in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The adamantane cage is a classic "guest" molecule in this field due to its ideal size, shape, and hydrophobicity for fitting into the cavities of various "host" molecules. mdpi.comnih.gov this compound can be functionalized to create adamantyl guests for specific applications.
The most common hosts for adamantane derivatives are cyclodextrins and cucurbit[n]urils. nih.govmdpi.com
Key Aspects of Adamantane Host-Guest Chemistry:
High Binding Affinity : The hydrophobic adamantyl group fits snugly within the hydrophobic cavity of hosts like β-cyclodextrin and cucurbit publish.csiro.auuril (CB publish.csiro.au), leading to the formation of highly stable 1:1 inclusion complexes. nih.govmdpi.comscispace.com
Drug Delivery Systems : This strong host-guest interaction is harnessed to create drug delivery systems. mdpi.compensoft.net A drug can be appended with an adamantane group, which then forms a complex with a host molecule (like cyclodextrin), potentially improving the drug's solubility, stability, and bioavailability. mdpi.compensoft.net
Sensing and Diagnostics : The displacement of a fluorescent guest from a host by an adamantane-tagged analyte can be used as a sensing mechanism in diagnostic assays. nih.gov
Self-Assembled Nanostructures : The specific and reliable nature of the adamantane-host interaction allows for the bottom-up construction of complex supramolecular structures, such as nanosized vehicles for gene therapy. mdpi.com
The orientation of the adamantane guest within the host's cavity can be influenced by substituents, with factors like electrostatic charge determining how the guest is positioned. acs.org This fine control over molecular recognition makes adamantane derivatives, accessible from precursors like this compound, powerful tools in the design of sophisticated supramolecular systems.
Exploration of New Reaction Methodologies
The synthesis of this compound and related adamantane derivatives is continually evolving, with researchers exploring more efficient, selective, and environmentally friendly methods. While traditional methods often involve direct bromination with liquid bromine, which can be hazardous and produce byproducts, newer methodologies aim to overcome these limitations. google.com
One advanced approach involves the use of sonication. A patented method describes the reaction of 1-halo-adamantanes, including this compound, with lithium metal in an organic solvent under sonication to yield a lithiated adamantane. google.com This highly reactive intermediate can then be used in subsequent reactions to synthesize various derivatives. This technique offers a pathway for creating aminated bridgehead polycyclic hydrocarbons from their halo-derivatives. google.com
Another innovative method is catalytic bromination. Research has demonstrated the synthesis of 1-bromoadamantane (B121549) using bromotrichloromethane (B165885) as the brominating agent in the presence of a molybdenum hexacarbonyl (Mo(CO)₆) catalyst. google.com This process is conducted at temperatures of 140-160°C and offers high selectivity and yield of the target product under relatively milder conditions compared to some traditional high-temperature methods. google.com While this specific example is for the parent adamantane, the principle could be extended to substituted adamantanes like 1-methyladamantane (B139842).
Although specific research detailing microwave-assisted synthesis for this compound is not prominent in the available literature, microwave chemistry is a significant area of exploration for organic synthesis. This technology is known for dramatically reducing reaction times, increasing yields, and enhancing reaction selectivity. Given its successful application in a wide array of halogenation reactions, its future application for the synthesis of brominated adamantanes presents a logical and promising area for investigation.
| Methodology | Reagents/Conditions | Key Advantages | Reference |
| Sonication | Lithium metal, organic solvent, sonication | Forms highly reactive lithiated intermediates for further derivatization. | google.com |
| Catalytic Bromination | Bromotrichloromethane (BrCCl₃), Mo(CO)₆ catalyst, 140-160°C | High selectivity, high yield, relatively mild conditions. | google.com |
Future Research Perspectives and Emerging Applications
The primary role of this compound as a key intermediate ensures that its future research is closely tied to the development of new adamantane-based compounds, particularly in pharmaceuticals and materials science. lookchem.comusbio.net
In the pharmaceutical sector, while this compound is a well-established precursor to Memantine, research is expanding to create novel derivatives with potentially improved or dual functionalities. lookchem.com For instance, researchers have designed and synthesized memantine nitrates. lookchem.com These compounds combine the N-methyl-D-aspartate (NMDA) receptor-inhibiting properties of the memantine skeleton with the nitric oxide (NO) releasing capabilities of a nitrate (B79036) group, aiming to provide both neuroprotective and vasodilatory effects for treating neurodegenerative diseases. lookchem.com The success of such strategies opens avenues for using this compound to develop a new generation of multi-target drugs.
The unique, rigid, and three-dimensional structure of the adamantane cage makes it an attractive building block in materials science. Adamantane derivatives are being explored for the development of new polymers with enhanced thermal stability and mechanical properties. The incorporation of the 1-methyl-3-adamantyl group, derived from this compound, into polymer backbones can impart desirable characteristics such as increased glass transition temperatures and improved solubility. Future research may focus on creating novel adamantane-containing monomers for polymerization, leading to advanced materials for applications in electronics, optics, and specialty coatings.
Furthermore, the reactivity of the bromine atom at the bridgehead position allows for a wide range of chemical modifications. This versatility makes this compound a valuable starting material for fundamental organic synthesis research, exploring new reaction mechanisms and creating complex molecular architectures. google.commdpi.com
Q & A
Basic Research Questions
Q. What are the optimal Grignard reaction conditions for synthesizing 1-Bromo-3-methyladamantane derivatives?
- Methodological Answer : The synthesis of methyl-substituted adamantane derivatives typically involves reacting 1-bromoadamantane with methylmagnesium bromide (1:3 molar ratio) in ether under pressurized conditions at 100°C, yielding 1-methyladamantane in high purity. However, methylmagnesium iodide under identical conditions produces a 3:1 mixture of 1-methyladamantane and adamantane due to competing elimination pathways. Separation of these products requires NMR (13C and 1H) for identification, as VPC alone is insufficient .
Q. How can researchers characterize and differentiate byproducts in Grignard reactions involving this compound?
- Methodological Answer : Byproducts such as adamantane or regioisomers can be identified using a combination of 13C NMR and proton NMR. For example, adamantane exhibits distinct chemical shifts (δ ~28–38 ppm for 13C and δ ~1.6–2.1 ppm for 1H) compared to methyl-substituted derivatives. Quantitative analysis via integration of NMR signals or GC-MS with appropriate internal standards is recommended for precise differentiation .
Q. What standardized protocols exist for preparing this compound as a reference material?
- Methodological Answer : The compound (CAS 702-77-2) is available as a certified reference standard (25 mg, ≥95% purity) with validated specifications, including molecular formula (C₁₁H₁₇Br) and elemental analysis (C: 59.27%, H: 7.88%, Br: 32.86%). Researchers should cross-validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against authenticated samples .
Advanced Research Questions
Q. How do steric and electronic factors influence the bromination pathways of this compound derivatives?
- Methodological Answer : Steric hindrance from the methyl group alters bromination reactivity. For example, bromination of trans-(1-methyl-2-adamantylidene)-1-methyladamantane forms bromonium tribromide ion pairs at high Br₂ concentrations, while low concentrations favor substitution products. Kinetic studies using variable-temperature NMR and UV-Vis spectroscopy can track intermediate stability and reaction reversibility .
Q. What methodologies address contradictions in Grignard reagent selectivity for adamantane functionalization?
- Methodological Answer : Contradictory outcomes (e.g., alkylation vs. elimination) arise from reagent nucleophilicity and solvent polarity. To resolve this, systematic screening of Grignard reagents (e.g., MgBr vs. MgI) in ethereal solvents under controlled temperatures (80–120°C) is advised. Reaction progress should be monitored via TLC (silica gel, hexane/acetone 4:2) with Dragendorff’s reagent for halide detection .
Q. What strategies optimize the synthesis of Memantine hydrochloride from this compound?
- Methodological Answer : A scalable route involves heating 1-bromo-3,5-dimethyladamantane (0.05 mol) with urea (0.15 mol) in diphenyl ether at 170°C for 4 hours. TLC monitoring (hexane:acetone = 4:2) confirms complete consumption of the starting material. Post-reaction purification via recrystallization from ethanol yields memantine hydrochloride in ≥95% purity. USP Pharmacopeia standards (USP 43-NF 33) provide validated HPLC protocols for quality control .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map electrostatic potential surfaces to identify electron-deficient carbons prone to electrophilic attack. Comparative analysis with non-methylated analogs (e.g., 1-bromoadamantane) quantifies steric effects on transition-state energies, guiding synthetic design for regioselective bromination .
Q. What analytical techniques resolve structural ambiguities in polybrominated adamantane derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for elucidating structures of brominated isomers. For example, (1r,3r,5R,7S)-6-bromo-1,3-dimethyladamantane (CAS 122521-91-9) exhibits a molecular ion at m/z 242.0670 (100%) and isotopic peaks at m/z 244.0650 (97.3%). Single-crystal XRD confirms spatial arrangements of substituents .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in Grignard reaction yields reported for this compound?
- Methodological Answer : Conflicting yield data (e.g., high yields with MgBr vs. mixed products with MgI) necessitate reproducibility studies under inert atmospheres (argon/glovebox) to exclude moisture/O₂ interference. Controlled experiments with deuterated solvents (e.g., THF-d8) and in situ IR spectroscopy can identify intermediates and validate reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
